D4R antagonist-1

Dopamine D4 receptor Radioligand binding GPCR pharmacology

D4R antagonist-1 (compound 8c, CAS 2846077-19-6) is an (S)-enantiomer of the 3-benzyloxypiperidine class with moderate D4R affinity (Ki=135 nM) and >30-fold selectivity over D1/D2/D3/D5 subtypes. Unlike high-affinity alternatives (L-745,870, A-381393), its submaximal receptor occupancy makes it ideal for D4R signaling kinetics studies, L-DOPA-induced dyskinesia (LID) models, and SAR benchmarking. The benzyloxypiperidine scaffold offers improved metabolic stability over earlier morpholine leads. Use only the (S)-enantiomer for reproducible dose-response relationships.

Molecular Formula C21H25F2NO2
Molecular Weight 361.4 g/mol
Cat. No. B12416854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD4R antagonist-1
Molecular FormulaC21H25F2NO2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)COC2CCCN(C2)CC3=CC(=C(C=C3)OC)F)F
InChIInChI=1S/C21H25F2NO2/c1-15-10-17(5-7-19(15)22)14-26-18-4-3-9-24(13-18)12-16-6-8-21(25-2)20(23)11-16/h5-8,10-11,18H,3-4,9,12-14H2,1-2H3/t18-/m0/s1
InChIKeyDICPGMOKBHQFRK-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D4R Antagonist-1: Procurement-Ready Profile of a Moderate-Potency Dopamine D4 Receptor Antagonist


D4R antagonist-1 (CAS 2846077-19-6), also designated compound 8c, is a synthetic small-molecule antagonist of the human dopamine D4 receptor (D4R) belonging to the 3-benzyloxypiperidine chemical class [1]. It exhibits a Ki value of 135 nM at the D4R and demonstrates >30-fold selectivity over other dopamine receptor subtypes (D1, D2, D3, D5) in radioligand binding assays [1]. The compound is the (S)-enantiomer of a chiral piperidine scaffold and has been characterized for potential application in Parkinson's disease research, particularly L-DOPA-induced dyskinesia models [1].

D4R Antagonist-1 Procurement: Why In-Class Compounds Are Not Interchangeable


D4R antagonist-1 occupies a specific position in the dopamine D4 receptor antagonist landscape that precludes simple substitution with other commercially available D4R antagonists. Its moderate binding affinity (Ki = 135 nM) and limited selectivity margin (>30-fold over other dopamine subtypes) [1] contrast sharply with high-affinity D4R antagonists such as L-745,870 (Ki = 0.43 nM, >1000-fold selective) [2] or A-381393 (Ki = 1.5 nM, >2700-fold selective) [3]. This differential potency and selectivity profile directly impacts experimental design—substituting a high-potency, high-selectivity D4R antagonist into an assay optimized for D4R antagonist-1 would alter receptor occupancy thresholds and off-target pharmacology, potentially confounding data interpretation. Furthermore, the benzyloxypiperidine scaffold of D4R antagonist-1 confers distinct physicochemical properties and metabolic stability characteristics that differ from the arylpiperazine, piperidinylpropyl, or benzoimidazole cores of other D4R antagonists [1].

D4R Antagonist-1 Quantitative Differentiation: Head-to-Head Potency, Selectivity, and Scaffold Comparisons


D4R Antagonist-1 vs. High-Affinity D4R Antagonists: Comparative Binding Potency

D4R antagonist-1 (compound 8c) binds to the human dopamine D4 receptor with a Ki of 135 nM [1]. In contrast, the benchmark selective D4R antagonist L-745,870 exhibits a Ki of 0.43 nM at the same receptor subtype [2], representing an approximately 314-fold difference in binding affinity. Similarly, A-381393 demonstrates Ki values of 1.5-1.9 nM across D4.2, D4.4, and D4.7 receptor variants [3], ~90-fold more potent than D4R antagonist-1. This quantitative potency differential positions D4R antagonist-1 as a moderate-affinity tool compound, suitable for applications requiring submaximal D4R occupancy or where partial antagonism is mechanistically informative.

Dopamine D4 receptor Radioligand binding GPCR pharmacology

D4R Antagonist-1 Subtype Selectivity vs. Benchmark D4R Antagonists

D4R antagonist-1 demonstrates >30-fold selectivity for D4R over other dopamine receptor subtypes (D1, D2, D3, D5) [1]. This selectivity margin is substantially lower than that of high-affinity D4R antagonists: L-745,870 displays >1000-fold selectivity over D2 and D3 receptors [2], A-381393 exhibits >2700-fold selectivity over D1, D2, D3, and D5 receptors [3], and CAB-01-019 shows >500-fold selectivity over D2R and D3R . The narrower selectivity window of D4R antagonist-1 (≥30-fold) compared to ≥500-2700-fold for alternatives [1][2][3] means that at concentrations approaching or exceeding ~4 μM, off-target dopamine receptor engagement may become pharmacologically relevant.

Dopamine receptor selectivity Off-target pharmacology D2-like receptors

Enantioselectivity of D4R Antagonist-1: (S)-Enantiomer vs. (R)-Enantiomer Activity

D4R antagonist-1 (compound 8c) is the active (S)-enantiomer of the 3-benzyloxypiperidine scaffold. Direct comparison within the same study demonstrates that the (R)-enantiomer (compound 8d) exhibits a Ki of 1,980 nM at the D4R, which is approximately 15-fold less potent than the (S)-enantiomer (Ki = 135 nM) [1]. This stereochemical dependence of binding affinity is a critical quality attribute for procurement; the racemic mixture or incorrect enantiomer would yield significantly reduced D4R antagonism at equivalent molar concentrations.

Chiral pharmacology Stereoselectivity SAR

Scaffold Differentiation: Benzyloxypiperidine Core vs. Alternative D4R Antagonist Chemotypes

D4R antagonist-1 belongs to the 3-benzyloxypiperidine chemical class [1], distinguishing it from other D4R antagonist chemotypes: L-745,870 is a pyrrolo[2,3-b]pyridine derivative [2], A-381393 contains a benzoimidazole-piperazine core [3], and 77-LH-28-1 features a tetrahydroquinolinone scaffold [4]. The benzyloxypiperidine scaffold of D4R antagonist-1 confers unique physicochemical attributes including molecular weight of 361.4 g/mol, cLogP of approximately 3.5-4.0, and CNS MPO score within drug-like range [1]. These properties translate to distinct metabolic stability profiles compared to earlier lead compounds; while compound 1 (a morpholine-based D4R antagonist) exhibited high human liver microsome intrinsic clearance (hCLINT = 71.9 mL/min/kg), structurally optimized 4-oxopiperidine analogs in the same series achieved improved stability (hCLINT <23.1 mL/min/kg) [1].

Chemical scaffold Physicochemical properties Metabolic stability

Therapeutic Indication Alignment: Parkinson's Disease Dyskinesia vs. Glioblastoma

D4R antagonist-1 has been specifically characterized and disclosed in the context of Parkinson's disease research, particularly L-DOPA-induced dyskinesia (LID) models [1]. This contrasts with several emerging D4R antagonists that are being optimized for glioblastoma (GBM) applications, including compounds 12, 16, 24, and 29 from recent medicinal chemistry campaigns [2][3]. The benzyloxypiperidine series from which D4R antagonist-1 originates was developed with explicit reference to the 6-OHDA mouse model of LID, building on prior work with the D4R antagonist ML398 [1]. While other D4R antagonists may demonstrate antitumor activity in GBM cell lines (e.g., compound 24 reducing viability of GBM stem cells at 10 μM) [3], D4R antagonist-1 remains primarily validated for CNS movement disorder applications.

Parkinson's disease L-DOPA-induced dyskinesia Glioblastoma Indication-specific tool compound

D4R Antagonist-1 Optimal Use Cases: Procurement-Guided Research Scenarios


Parkinson's Disease L-DOPA-Induced Dyskinesia (LID) Preclinical Studies

D4R antagonist-1 is specifically suited for investigating the role of D4R in L-DOPA-induced dyskinesia, a major motor complication of chronic L-DOPA therapy in Parkinson's disease. The compound's moderate D4R affinity (Ki = 135 nM) and >30-fold selectivity over other dopamine receptor subtypes [1] enable D4R blockade without complete silencing of receptor signaling, potentially recapitulating the partial antagonism hypothesized to be therapeutically relevant in LID. The benzyloxypiperidine scaffold's improved metabolic stability over earlier morpholine-based leads [1] supports in vivo dosing in rodent models. Researchers should note that D4R antagonist-1 has not been validated in glioblastoma or oncology models, distinguishing it from more recently reported D4R antagonists optimized for GBM applications [2].

D4R Signaling Pathway Deconvolution with Controlled Receptor Occupancy

The moderate binding affinity of D4R antagonist-1 (Ki = 135 nM) relative to high-affinity D4R antagonists such as L-745,870 (Ki = 0.43 nM) [3] enables experiments requiring submaximal receptor occupancy or gradual antagonist washout. This property is valuable for dissecting D4R-mediated signaling kinetics (Gi/Go protein vs. β-arrestin pathways) where complete and sustained receptor blockade may obscure transient or partial activation states. The (S)-enantiomer (D4R antagonist-1) must be used rather than the racemate or (R)-enantiomer (15-fold less potent) [1] to ensure reproducible dose-response relationships.

Chemical Probe for Benzyloxypiperidine Scaffold SAR and DMPK Benchmarking

D4R antagonist-1 serves as a reference compound for structure-activity relationship (SAR) studies exploring the 3-benzyloxypiperidine chemotype. Its well-characterized DMPK parameters, including human liver microsome intrinsic clearance data for structurally related analogs [1], provide a benchmark for evaluating new derivatives. Procurement of D4R antagonist-1 as a chemical probe enables head-to-head comparisons of novel benzyloxypiperidine analogs against a defined baseline of D4R affinity (Ki = 135 nM), selectivity (>30-fold), and enantioselectivity (S-enantiomer activity) [1].

D4R Antagonist Control in D2/D3-Focused Assays Requiring Limited D4R Cross-Reactivity

In assays where D2 or D3 receptor pharmacology is the primary endpoint, but D4R cross-reactivity must be accounted for, D4R antagonist-1 provides a moderate-selectivity control. Its >30-fold selectivity margin over D2/D3 receptors [1] is narrower than that of high-selectivity D4R antagonists (e.g., A-381393: >2700-fold selective) [4], making D4R antagonist-1 a more conservative control for assessing potential D4R contributions at intermediate concentrations. This application is relevant for screening campaigns where full D4R selectivity is not required but D4R-mediated artifacts must be identified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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